Nickel and platinum are both transition metals classified under Group 10 of the periodic table. Nickel, with the atomic number 28, is known for its versatility in various chemical reactions and applications, while platinum, with the atomic number 78, is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals forms a compound that exhibits unique properties and applications in catalysis and materials science.
Nickel and platinum can be sourced from various natural deposits, with nickel primarily obtained from sulfide and laterite ores, while platinum is often extracted from alluvial deposits and as a byproduct of nickel and copper mining. The demand for these metals has increased due to their applications in electronics, automotive catalysts, and chemical processes.
Nickel and platinum are classified as transition metals. They are characterized by their ability to form various oxidation states, which is crucial for their catalytic activities. Nickel typically exhibits oxidation states of +2 and +3, whereas platinum can exist in oxidation states ranging from -2 to +6.
The synthesis of nickel-platinum compounds can be achieved through several methods:
The synthesis parameters such as temperature, reaction time, and the choice of solvents significantly influence the properties of the resulting nickel-platinum compounds. For instance, maintaining a reaction temperature between 120°C to the boiling point of the solvent for extended periods enhances particle formation and stability .
Nickel-platinum compounds typically exhibit a face-centered cubic (FCC) structure. The molecular structure can vary depending on the ratio of nickel to platinum, leading to different physical properties such as catalytic activity.
Nickel-platinum compounds participate in various chemical reactions, particularly in catalysis:
The efficiency of these reactions depends on the specific conditions under which they are conducted, including temperature, pressure, and the presence of other reactants.
The mechanism by which nickel-platinum compounds act as catalysts involves several steps:
Studies indicate that the electronic structure of both metals plays a crucial role in their catalytic efficiency; for instance, alterations in oxidation states can significantly affect reaction pathways .
Nickel-platinum compounds have significant scientific uses:
Colloidal co-reduction has emerged as a versatile synthetic approach for producing nickel-platinum (Ni-Pt) solid-solution nanoalloys with precise compositional control. This technique leverages simultaneous chemical reduction of nickel and platinum precursors in solution-phase environments, enabling the formation of homogeneous bimetallic structures. A key study demonstrated the effectiveness of ethylene glycol as both solvent and reducing agent in synthesizing core-shell structured Ni@Pt nanoparticles on graphene supports. During this process, nickel chloride hexahydrate (NiCl₂·6H₂O) and chloroplatinic acid (H₂PtCl₆) precursors undergo co-reduction at elevated temperatures (~160°C), facilitating the sequential deposition of a platinum shell onto pre-formed nickel nuclei [4].
The particle size distribution analysis revealed that the Ni@Pt/graphene nanocomposite exhibited significantly narrower size dispersion (predominant size: 2.0 nm) compared to monometallic Pt/graphene counterparts, which showed substantial agglomeration. This size control originates from the graphene substrate's ability to anchor nucleation sites while preventing particle coalescence. X-ray diffraction analysis confirmed alloy formation through distinct peak shifts, where the (111) diffraction peak position shifted to higher angles compared to pure platinum, indicating lattice contraction due to nickel incorporation. The resulting materials demonstrated exceptional electrocatalytic performance for nitrite oxidation, achieving a wide linear detection range (0.1-800 μM), sensitivity of 1.178 μA μM⁻¹ cm⁻², and low detection limit (0.033 μM) – metrics that substantially outperform conventional platinum catalysts [4].
Table 1: Performance Comparison of Ni-Pt Nanoalloy Catalysts via Colloidal Synthesis
Catalyst Structure | Average Size (nm) | Key Application | Performance Metrics | Reference |
---|---|---|---|---|
Ni@Pt/Graphene | 2.0 | Nitrite oxidation | Sensitivity: 1.178 μA μM⁻¹ cm⁻²; LOD: 0.033 μM | [4] |
PtNi Alloy | 7.0 | Formic acid oxidation | Peak current density: 15.7 mA cm⁻² | [3] |
PtNi Nanoparticles | 5.0-12.0 | Formic acid oxidation | Mass activity: 320 mA mg⁻¹ Pt | [3] |
Exsolution represents a revolutionary in situ approach for fabricating thermally stable Ni-Pt nanoparticles directly from oxide support matrices. This process involves controlled reduction of perovskite hosts (e.g., La₀.₅₂Ca₀.₂₈Ni₀.₀₆Ti₀.₉₄O₃), driving transition metal cations (Ni²⁺) to migrate toward the surface where they nucleate into metallic particles. Introducing trace platinum (0.5 wt%) profoundly enhances this process by accelerating oxygen vacancy formation and facilitating nickel exsolution through strong metal-support interactions. Remarkably, platinum deposition lowers the perovskite reduction onset temperature by approximately 70°C and increases oxygen vacancy concentration by 40% at 800°C compared to undoped counterparts [2].
Advanced scanning transmission electron microscopy with energy-dispersive X-ray spectroscopy (STEM-EDX) revealed a temperature-dependent compositional evolution in the exsolved nanoparticles. At 600°C reduction, nanoparticles exhibited platinum-rich Pt₄Ni₁ composition with nickel primarily retained in the perovskite lattice. Subsequent reduction at 800°C produced homogeneous Pt₁Ni₁ alloys averaging 3.6 nm diameter – substantially smaller than particles generated without platinum decoration (>50 nm). This size reduction stems from platinum's role in nucleating nickel exsolution, creating a synergistic growth mechanism where nickel species emerging from the perovskite react with surface-bound platinum to form bimetallic structures. The resulting catalyst demonstrated exceptional CO oxidation performance, achieving 100% conversion at 175°C – significantly outperforming conventional 1 wt% Pt/γ-Al₂O₃ references while utilizing half the platinum loading [2] [8].
Support engineering critically determines Ni-Pt catalyst performance by modifying electronic interactions, dispersion efficiency, and mass transport characteristics. Multi-walled carbon nanotubes (MWCNTs) functionalized through acid treatment (f-MWCNTs) provide enhanced anchoring sites for metal nanoparticles through introduced oxygen-containing groups (carboxyl, hydroxyl). When supporting Pt-Ni nanoparticles, these functionalized surfaces yield superior dispersion compared to untreated carbons, with average particle sizes reduced from 12 nm (unsupported PtNi) to 7 nm (PtNi@f-MWCNT). Titanium dioxide (TiO₂) supports further decrease particle sizes to 5 nm due to strong metal-support interactions [3].
In formic acid oxidation reaction (FAOR) evaluations, both support types significantly enhanced electrocatalytic activity compared to unsupported PtNi nanoparticles. The PtNi@TiO₂ catalyst demonstrated particularly impressive performance with mass activity reaching 320 mA mg⁻¹ Pt – approximately 2.7-fold higher than PtNi@f-MWCNT and 4-fold greater than unsupported PtNi. This enhancement originates from TiO₂'s ability to promote the direct formic acid oxidation pathway while suppressing CO-poisoning through oxygen spillover effects. Additionally, titanium dioxide supports improved stability, retaining 92% of initial current after 500 cycles versus 78% for carbon-supported counterparts. Similar support effects were observed in dehydrogenation reactions, where nitrogen-doped CNTs (N-CNTs) improved platinum dispersion and created electron-deficient platinum sites that enhanced reaction selectivity by approximately 15-20% compared to undoped supports [3] [6].
Table 2: Support Material Effects on Ni-Pt Catalyst Performance
Support Material | Catalyst Size (nm) | Key Reaction | Performance Advantage | Reference |
---|---|---|---|---|
Functionalized MWCNT | 7.0 | Formic acid oxidation | Enhanced dispersion; 2.1x current density vs. unsupported | [3] |
Titanium Dioxide (TiO₂) | 5.0 | Formic acid oxidation | Highest mass activity (320 mA mg⁻¹ Pt); 92% stability retention | [3] |
Nitrogen-doped CNT | 2.5-4.0 | Dehydrogenation | 15-20% selectivity enhancement | [6] |
Graphene | 2.0 | Nitrite oxidation | Optimal size control and sensitivity | [4] |
Core-shell nanostructures with nickel-rich cores and platinum-enriched shells represent a strategically important architecture for balancing cost, activity, and durability. Advanced synthesis routes employ electrochemical surface modification to create controlled platinum overlayers on nickel templates. A breakthrough approach utilized carbon-anchored Pt₁Ni₁ cores (~2.6 nm) with subsequent platinum deposition to generate shells approximately 2-3 atomic layers thick. This configuration induces compressive lattice strain in the platinum-rich surface, optimizing oxygen adsorption energy for enhanced oxygen reduction reaction (ORR) kinetics [10].
The core-shell catalyst demonstrated exceptional ORR activity with mass activity reaching 1.424 ± 0.019 A mg⁻¹ Pt and specific activity of 1.554 ± 0.027 mA cm⁻² – metrics representing 8-fold and 5-fold improvements respectively over commercial Pt/C benchmarks. Most impressively, these catalysts retained 98.4% of initial activity following accelerated durability testing (70,000 voltage cycles), far exceeding conventional alloy systems. This extraordinary stability originates from the carbon anchoring technique that forms covalent bonds between nanoparticles and support, effectively preventing particle migration and coalescence. Similar architectural advantages were observed in core-shell Ni@Pt/graphene configurations for nitrite sensing, where the nickel core electronically modified the platinum shell to enhance sensitivity toward nitrite oxidation by approximately 35% compared to pure platinum analogs [4] [10].
The surface strain engineering in these architectures significantly influences catalytic functionality. Compressive strain in the platinum shell downshifts the d-band center, weakening adsorption of poisoning intermediates while maintaining optimal oxygen binding. This electronic modification explains the combined activity and stability enhancements observed across multiple reaction systems, establishing core-shell construction as a fundamental strategy for advanced nickel-platinum catalyst design.
Table 3: Core-Shell Ni-Pt Catalyst Architectures and Performance
Catalyst Structure | Synthesis Method | Application | Key Performance Metrics | Reference |
---|---|---|---|---|
Pt₁Ni₁@Pt/C (core-shell) | Carbon-anchored synthesis | Oxygen reduction | Mass activity: 1.424 A mg⁻¹ Pt; 98.4% retention after 70k cycles | [10] |
Ni@Pt/Graphene | Ethylene glycol co-reduction | Nitrite sensing | Sensitivity: 1.178 μA μM⁻¹ cm⁻²; Linear range: 0.1-800 μM | [4] |
Pt-Ni/ZrO₂ | Internal oxidation-dealloying | General catalysis | Hierarchical porosity; Enhanced metal dispersion | [1] |
Concluding Remarks
The nanostructural engineering approaches explored herein—colloidal co-reduction, exsolution, support functionalization, and core-shell architecture—demonstrate how precise control over nickel-platinum composition and structure unlocks enhanced catalytic functionalities. Each synthesis strategy offers distinct advantages: colloidal methods provide exceptional size and compositional control at mild temperatures; exsolution enables thermally stable nanoparticle formation directly from oxide supports; carbon and metal oxide functionalization optimizes dispersion and electronic effects; while core-shell designs maximize platinum utilization efficiency through strategic nickel incorporation. These advances address fundamental challenges in bimetallic catalyst design, particularly in balancing activity, stability, and cost-efficiency. The resulting materials show exceptional promise for energy conversion, environmental remediation, and electrochemical sensing applications, establishing nickel-platinum systems as versatile catalytic platforms worthy of continued investigation. Future developments will likely focus on computational-guided design, operando characterization of dynamic structural changes, and scaling advanced synthesis methods for industrial implementation.
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